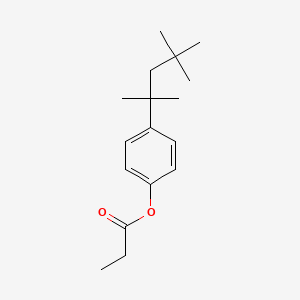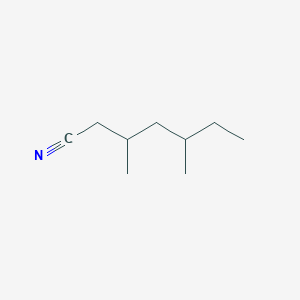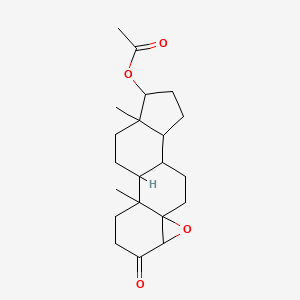
Hafnium--platinum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hafnium–platinum (1/1) is a binary intermetallic compound composed of hafnium and platinum in equal atomic proportions. This compound is part of a class of materials known for their high cohesive energies and stability, particularly at elevated temperatures. The unique properties of hafnium–platinum (1/1) make it a subject of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hafnium–platinum (1/1) can be synthesized through arc-melting techniques. In this method, hafnium and platinum are melted together in a 50% argon-helium atmosphere to ensure minimal contamination and oxidation. The melting losses are typically less than 1%, and energy-dispersive spectroscopy (EDS) is used to confirm the composition of the resulting alloy .
Industrial Production Methods: The industrial production of hafnium–platinum (1/1) involves the use of high-purity starting materials, such as platinum sheets of 99.9% purity and iodide process hafnium containing minimal impurities. The process is carried out at temperatures up to 1690°C, ensuring the formation of a stable intermetallic compound .
Analyse Chemischer Reaktionen
Types of Reactions: Hafnium–platinum (1/1) primarily undergoes oxidation and reduction reactions. At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon to form various compounds . The compound also exhibits displacive transformations at lower temperatures, similar to other intermetallic compounds like Zr3Pt4 .
Common Reagents and Conditions: Common reagents for reactions involving hafnium–platinum (1/1) include halogens (e.g., fluorine, chlorine, bromine, iodine) and oxygen. These reactions typically occur at elevated temperatures to facilitate the formation of hafnium tetrahalides and oxides .
Major Products: The major products formed from reactions involving hafnium–platinum (1/1) include hafnium tetrahalides (HfF4, HfCl4, HfBr4, HfI4) and hafnium dioxide (HfO2). These products are significant due to their applications in various industrial processes .
Wissenschaftliche Forschungsanwendungen
Hafnium–platinum (1/1) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Wirkmechanismus
The mechanism of action of hafnium–platinum (1/1) in its various applications involves its ability to form stable intermetallic bonds and undergo displacive transformations. In anticancer therapies, the platinum component of the compound interacts with DNA, causing cross-linking and inhibiting cell division . In industrial applications, the compound’s high cohesive energy and stability at elevated temperatures contribute to its effectiveness in enhancing the performance of electronic devices .
Vergleich Mit ähnlichen Verbindungen
Hafnium–platinum (1/1) can be compared to other similar intermetallic compounds, such as:
Zirconium–platinum (1/1): Similar to hafnium–platinum (1/1), this compound exhibits high stability and cohesive energy.
Titanium–platinum (1/1): This compound is known for its shape memory effects and pseudoelasticity, which are not as pronounced in hafnium–platinum (1/1).
Nickel–titanium (1/1): Widely known for its shape memory properties, this compound is used in various commercial applications.
Eigenschaften
CAS-Nummer |
12162-19-5 |
|---|---|
Molekularformel |
HfPt |
Molekulargewicht |
373.57 g/mol |
IUPAC-Name |
hafnium;platinum |
InChI |
InChI=1S/Hf.Pt |
InChI-Schlüssel |
YSRTYGAPXLZBBA-UHFFFAOYSA-N |
Kanonische SMILES |
[Hf].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
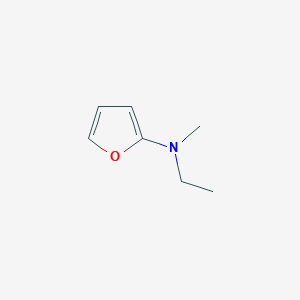
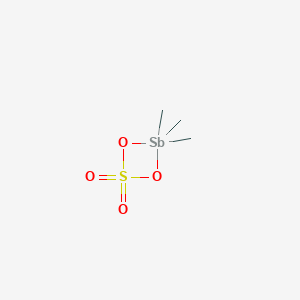
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)


